molecular formula C6H7NOS B070963 2-Methylthiophene-3-carboxamide CAS No. 189329-96-2

2-Methylthiophene-3-carboxamide

Cat. No. B070963
M. Wt: 141.19 g/mol
InChI Key: ZDEWSZZMQVGWCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylthiophene-3-carboxamide derivatives often involves strategic reactions that allow for functional group transformations. For instance, copper-mediated N-arylation of methyl 2-aminothiophene-3-carboxylate with organoboron reagents offers a practical protocol for synthesizing N-arylated derivatives through Chan-Lam cross-coupling, showcasing moderate to good yields and a broad tolerance of functional groups (Rizwan et al., 2015).

Molecular Structure Analysis

The molecular structure of derivatives of 2-Methylthiophene-3-carboxamide has been extensively studied using crystallography and computational methods. These studies reveal that such molecules often crystallize in specific systems, exhibiting various intermolecular interactions. For example, the crystal structure and computational study on Methyl-3-Aminothiophene-2-Carboxylate, a closely related compound, highlights its crystallization in the monoclinic system and the presence of significant N–H⋯O and N–H⋯N hydrogen bond interactions (Tao et al., 2020).

Chemical Reactions and Properties

2-Methylthiophene-3-carboxamide undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. The metal-free synthesis of 2-aminothiophene derivatives through a reaction of 2-ynals with thioamides in alcohols showcases a straightforward synthetic protocol for constructing 2,3,5-trisubstituted 2-aminothiophenes, demonstrating the compound's versatility (Luo et al., 2015).

Physical Properties Analysis

The physical properties of 2-Methylthiophene-3-carboxamide and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthesis. These properties are determined by the molecular structure and intermolecular forces present within the compound. However, specific studies focusing on the physical properties of 2-Methylthiophene-3-carboxamide were not identified in the current literature search, suggesting a gap in the available research data.

Chemical Properties Analysis

The chemical properties of 2-Methylthiophene-3-carboxamide, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability under various conditions, are essential for its practical applications in synthesis. The compound's reactivity is highlighted by its involvement in various synthesis reactions, such as the N-arylation process, which demonstrates its ability to participate in complex chemical transformations (Rizwan et al., 2015).

Scientific Research Applications

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .

Safety And Hazards

2-Methylthiophene-3-carboxamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye irritation .

Future Directions

Thiophene-based analogs, including 2-Methylthiophene-3-carboxamide, have attracted significant interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . They are considered to be effective drugs in the current disease scenario and are expected to continue to be a focus of research in the future .

properties

IUPAC Name

2-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEWSZZMQVGWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618662
Record name 2-Methylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiophene-3-carboxamide

CAS RN

189329-96-2
Record name 2-Methylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 189329-96-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ORA Iyun, KA Bello, OJ Abayeh… - … Society of Nigeria, 2015 - journals.chemsociety.org.ng
… ethyl-2-amino-4-N-(2,4dimethylphenyl)-2-methylthiophene-3-carboxamide in nitrosylsulphuric acid (prepared by dissolving 0.01mol, 0.69gm sodium nitrite in 10 ml concentrated …
Number of citations: 2 journals.chemsociety.org.ng
H Fujieda, M Kogami, M Sakairi, N Kato… - European journal of …, 2018 - Elsevier
Glucokinase (GK) is an enzyme that plays an important role as a glucose sensor while maintaining whole body glucose homeostasis. Allosteric activators of GK (GKAs) have the …
Number of citations: 34 www.sciencedirect.com
I Tohara, K Nozawa-Kumada - Synlett, 2022 - thieme-connect.com
This paper reports that a combined Brønsted base (t-BuOLi/CsF or LiOCEt 3 /CsF) system mediates the 1,5-double-carboxylation of nonfused 2-alkylhetarenes at both the benzylic and δ…
Number of citations: 3 www.thieme-connect.com
T EL-EMARYA… - Al-Azhar Bulletin of …, 2006 - absb.journals.ekb.eg
… -imidazol-4-one (13) and 4-cyano-5-{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl}-N-(4-methyl-phenyl)-2methylthiophene-3-carboxamide (…
Number of citations: 5 absb.journals.ekb.eg
M Kairuki, Q Qiu, M Pan, Q Li, J Zhou, H Ghaleb… - Bioorganic & Medicinal …, 2019 - Elsevier
Multidrug resistance (MDR) refers to the cross-resistance of cancer cells to one drug, accompanied by other drugs with different mechanisms and structures, which is one of the main …
Number of citations: 21 www.sciencedirect.com
NG Bush, I Diez-Santos, LR Abbott, A Maxwell - Molecules, 2020 - mdpi.com
Fluoroquinolones (FQs) are arguably among the most successful antibiotics of recent times. They have enjoyed over 30 years of clinical usage and become essential tools in the …
Number of citations: 182 www.mdpi.com
R El-Sayed, HA Muathen, AZ Sayed - researchgate.net
Synthesis of amino heterocyclic derivatives as intermediate, which diazotized and coupled with substituted phenol, naphthol and hydroxyl heterocyclic deivativesto produce new …
Number of citations: 0 www.researchgate.net
藤枝広樹 - 2019 - ncu.repo.nii.ac.jp
… 5-(1-(Acetylglycyl)pyrrolidin-2-yl)-N-(5-chlorothiazol-2-yl)-2-methylthiophene-3-carboxamide (46a). To a solution of 44a (96.2 mg, 0.250 mmol) in CH2Cl2 (1.00 mL), acetyl chloride (…
Number of citations: 5 ncu.repo.nii.ac.jp

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